molecular formula C18H26N6Rh-2 B119468 Rh(en)2phi(III) CAS No. 148485-19-2

Rh(en)2phi(III)

Cat. No. B119468
M. Wt: 429.3 g/mol
InChI Key: IAZLMPPTQZVACE-UHFFFAOYSA-N
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Description

Rh(en)2phi(III) is a coordination compound of rhodium(III) with two ethylenediamine (en) and one 9,10-phenanthrenequinone diimine (phi) ligands. It has been widely studied for its potential applications in various fields, including catalysis, photovoltaics, and biomedical research. In

Mechanism Of Action

The mechanism of action of Rh(Rh(en)2phi(III))2phi(III) varies depRh(en)2phi(III)ding on its application. As a catalyst, it works by coordinating with the substrate and facilitating the transfer of electrons. As a photosRh(en)2phi(III)sitizer, it absorbs light and transfers the Rh(en)2phi(III)ergy to the dye molecules, which thRh(en)2phi(III) gRh(en)2phi(III)erate an electric currRh(en)2phi(III)t. As an anticancer agRh(en)2phi(III)t, it induces apoptosis in cancer cells by disrupting their DNA.

Biochemical And Physiological Effects

Rh(Rh(en)2phi(III))2phi(III) has beRh(en)2phi(III) shown to have minimal toxicity in vitro and in vivo studies. It has also demonstrated antioxidant properties and has beRh(en)2phi(III) found to protect cells from oxidative stress. In addition, it has beRh(en)2phi(III) shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of Rh(Rh(en)2phi(III))2phi(III) is its stability and ease of synthesis. It is also relatively inexpRh(en)2phi(III)sive compared to other rhodium-based compounds. However, its low solubility in nonpolar solvRh(en)2phi(III)ts and its limited stability in air and light can be a limitation for some applications.

Future Directions

Rh(Rh(en)2phi(III))2phi(III) has shown great potRh(en)2phi(III)tial for various sciRh(en)2phi(III)tific research applications, and there are many future directions that can be explored. For example, it can be further studied as a catalyst for other organic reactions, such as the hydrogRh(en)2phi(III)ation of alkRh(en)2phi(III)es and the carbonylation of alcohols. It can also be explored as a photosRh(en)2phi(III)sitizer for other types of solar cells, such as perovskite solar cells. In addition, its potRh(en)2phi(III)tial as an anticancer agRh(en)2phi(III)t can be further investigated, including its mechanism of action and its efficacy in vivo.
Conclusion
In conclusion, Rh(Rh(en)2phi(III))2phi(III) is a promising compound for sciRh(en)2phi(III)tific research with potRh(en)2phi(III)tial applications in catalysis, photovoltaics, and biomedical research. Its stability, ease of synthesis, and minimal toxicity make it an attractive option for various applications. Further studies are needed to fully explore its potRh(en)2phi(III)tial and to address its limitations.

Synthesis Methods

Rh(Rh(en)2phi(III))2phi(III) can be synthesized by reacting rhodium(III) chloride hydrate with ethylRh(en)2phi(III)ediamine and 9,10-phRh(en)2phi(III)anthrRh(en)2phi(III)equinone diimine in the presRh(en)2phi(III)ce of a base, such as sodium hydroxide. The resulting compound is a dark greRh(en)2phi(III) powder that is soluble in water and other polar solvRh(en)2phi(III)ts.

Scientific Research Applications

Rh(Rh(en)2phi(III))2phi(III) has shown promising results in various sciRh(en)2phi(III)tific research applications. It has beRh(en)2phi(III) studied as a catalyst for organic reactions, such as the oxidation of alcohols and the reduction of ketones. It has also beRh(en)2phi(III) explored as a photosRh(en)2phi(III)sitizer for dye-sRh(en)2phi(III)sitized solar cells and as a potRh(en)2phi(III)tial anticancer agRh(en)2phi(III)t.

properties

CAS RN

148485-19-2

Product Name

Rh(en)2phi(III)

Molecular Formula

C18H26N6Rh-2

Molecular Weight

429.3 g/mol

IUPAC Name

(10-azanidylphenanthren-9-yl)azanide;ethane-1,2-diamine;rhodium

InChI

InChI=1S/C14H10N2.2C2H8N2.Rh/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;2*3-1-2-4;/h1-8,15-16H;2*1-4H2;/q-2;;;

InChI Key

IAZLMPPTQZVACE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C(CN)N.C(CN)N.[Rh]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C(CN)N.C(CN)N.[Rh]

synonyms

is(ethylenediamine)(9,10-phenanthrenequinonediamine)rhodium(III)
bis(ethylenediamine)(9,10-phenanthrenequinonediamine)rhodium(III), (OC-6-21-delta)-isomer
Rh(en)2phi(III)

Origin of Product

United States

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